![molecular formula C13H25NO2 B1485762 1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 2150200-44-3](/img/structure/B1485762.png)
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
The compound “1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol” is a complex organic molecule. It contains a cyclobutanol group, which is a four-membered carbon ring with a hydroxyl (-OH) group attached. It also has a cyclohexyl group (a six-membered carbon ring), and a 2-hydroxyethylamino group attached to the cyclobutanol ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclobutanol and cyclohexyl rings would likely contribute to the overall stability of the molecule .Scientific Research Applications
Synthesis and Characterization
Small-Ring Compounds Synthesis
Research on cyclobutane derivatives has explored methods for preparing cyclobutanone, cyclobutanol, and other small-ring compounds from methylenecyclobutane. These compounds are synthesized through various reactions, including oxidation and cleavage processes, highlighting the versatility of cyclobutane-based compounds in synthetic organic chemistry (Roberts & Sauer, 1949).
Enantioselective Syntheses
Studies have also focused on the enantioselective synthesis of cyclobutane derivatives, such as the first bis(cyclobutane) β-dipeptides, demonstrating the potential of these compounds in the development of novel peptidomimetics and pharmaceutical intermediates (Izquierdo et al., 2002).
Applications in Medicinal Chemistry and Material Science
Antioxidant and Enzyme Inhibition
Transition metal complexes of novel amino acid bearing Schiff base ligands, including cyclobutane derivatives, have been synthesized and studied for their antioxidant properties and selective enzyme inhibitory activities. These studies underline the potential medicinal applications of cyclobutane derivatives in treating diseases where oxidative stress and enzyme regulation play a critical role (Ikram et al., 2015).
properties
IUPAC Name |
1-[[cyclohexyl(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c15-10-9-14(11-13(16)7-4-8-13)12-5-2-1-3-6-12/h12,15-16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKXFGGUUWTCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)CC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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